REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[NH:5][c:6]1[c:7]([N+:17]([O-:18])=[O:19])[c:8]([Cl:16])[n:9][c:10]2[cH:11][cH:12][cH:13][cH:14][c:15]12.[CH3:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[CH2:1]([CH2:2][CH2:3][CH3:4])[NH:5][c:6]1[c:7]([NH2:17])[c:8]([Cl:16])[n:9][c:10]2[cH:11][cH:12][cH:13][cH:14][c:15]12
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Name
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CCCCNc1c([N+](=O)[O-])c(Cl)nc2ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCNc1c([N+](=O)[O-])c(Cl)nc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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CCCCNc1c(N)c(Cl)nc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |